Lipophilicity and Neural Tissue Exposure: Misonidazole vs. Etanidazole (SR-2508)
Misonidazole exhibits a significantly higher lipophilicity (logP) compared to etanidazole (SR-2508), directly correlating with increased neural tissue penetration and clinical neurotoxicity [1]. This distinction is critical for researchers requiring a more lipophilic, blood-brain-barrier penetrant 2-nitroimidazole probe versus a hydrophilic, peripherally restricted analog [2].
| Evidence Dimension | Lipophilicity and CNS Penetration |
|---|---|
| Target Compound Data | Experimental Log Kow = -0.37 [ChemSpider]; ACD/LogP = -0.28 [ChemSpider]; Reported to have higher neural tissue exposure and dose-limiting peripheral neuropathy in clinical trials. |
| Comparator Or Baseline | Etanidazole (SR-2508): Reduced lipophilicity (lower octanol/water partition coefficient) and significantly reduced neural tissue uptake [Taylor & Francis, Sciencedirect]. |
| Quantified Difference | No direct comparative logP value is provided in the text, but etanidazole was specifically engineered to be less lipophilic to reduce neurologic toxicity [1][2]. |
| Conditions | Octanol/water partition coefficient; in vivo neural tissue distribution studies in dogs [3]. |
Why This Matters
Selection of the correct analog is essential when modeling CNS penetration or when aiming to avoid confounding neurotoxicity in preclinical studies.
- [1] Taylor & Francis. (n.d.). Etanidazole - Knowledge and References. Retrieved from https://taylorandfrancis.com/knowledge/Medicine_and_healthcare/Pharmaceutical_medicine/Etanidazole/ View Source
- [2] ScienceDirect. (n.d.). Etanidazole - an overview. Retrieved from https://www.sciencedirect.com/topics/neuroscience/etanidazole View Source
- [3] Workman, P., Brown, J. M., & White, R. A. S. (1980). The Pharmacokinetics and Tumor and Neural Tissue Penetrating Properties of SR-2508 and SR-2555 in the Dog-Hydrophilic Radiosensitizers Potentially Less Toxic than Misonidazole. Radiation Research, 84(3), 542-561. View Source
